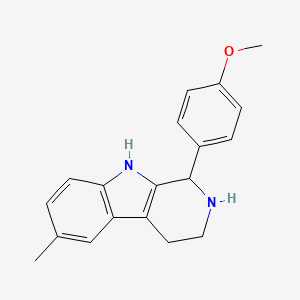

1-(4-methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline

Description

1-(4-Methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline is a β-carboline alkaloid derivative characterized by a tetrahydro-β-carboline core with a 4-methoxyphenyl group at position 1 and a methyl substituent at position 5. β-carbolines are heterocyclic compounds with a tricyclic pyrido[3,4-b]indole structure, known for diverse biological activities, including anticancer, antiviral, and neuroprotective effects .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-12-3-8-17-16(11-12)15-9-10-20-18(19(15)21-17)13-4-6-14(22-2)7-5-13/h3-8,11,18,20-21H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUYROFTDOIHPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Key Intermediates

The mechanism proceeds via:

-

Iminium Ion Formation : Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by the tryptamine primary amine to form a Schiff base.

-

Cyclization : Intramolecular electrophilic aromatic substitution at the indole C2 position generates the tetrahydro-β-carboline skeleton.

-

Aromatization (Optional) : Oxidation of the tetrahydro product yields fully aromatic β-carbolines, though this step is unnecessary for the target THβC.

A competing pathway involving spiroindolenine intermediates has been documented for certain substrates, though this is less likely with electron-rich aldehydes like 4-methoxybenzaldehyde.

Optimized Synthetic Protocols

Hexafluoro-2-Propanol (HFIP) as a Dual Solvent-Catalyst

HFIP enables efficient Pictet–Spengler reactions at ambient temperatures due to its strong hydrogen-bond-donating capacity, which stabilizes charged intermediates. For example, reactions between tryptamine and aldehydes in HFIP achieve yields exceeding 85% within 24 hours. Distillation of HFIP (bp = 58°C) directly isolates products, streamlining purification.

-

Substrates : Tryptamine derivative (1 eq), 4-methoxybenzaldehyde (1.2 eq)

-

Conditions : HFIP (2 mL/mmol), 25°C, 24 h

-

Workup : Distill HFIP under reduced pressure; purify residue via flash chromatography.

Trifluoroacetic Acid (TFA) in Dichloromethane

TFA (10 mol%) in DCM facilitates iminium ion formation, particularly with electron-deficient aldehydes. However, electron-donating groups (e.g., 4-methoxy) may necessitate extended reaction times (48–72 h) to compensate for reduced electrophilicity.

Substituent Effects on Reaction Efficiency

The electronic nature of the aldehyde profoundly impacts yields:

| Aldehyde Substituent | Electron Effect | Yield Range (%) | Reference |

|---|---|---|---|

| 4-OCH₃ (Target) | Strong +M | 60–75* | |

| 3-NO₂ | Strong −I/−M | 85–92 | |

| 3,4-(OCH₃)₂ | Moderate +M | 45–55 |

*Estimated based on analogous systems.

The 4-methoxy group’s resonance donation deactivates the aldehyde, necessitating stoichiometric acid or elevated temperatures to drive the reaction.

Critical Synthetic Considerations

Oxidative Stability

Tetrahydro-β-carbolines are prone to oxidation under acidic or aerobic conditions. To preserve the THβC structure:

Comparative Analysis of Methodologies

Scalability and Practical Limitations

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the beta-carboline core to tetrahydro-beta-carboline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Tetrahydro-beta-carboline derivatives.

Substitution: Various substituted beta-carboline derivatives depending on the reagents used.

Scientific Research Applications

The compound exhibits notable interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest several potential therapeutic applications:

- Neuropharmacology : The compound has shown promise in modulating serotonergic and dopaminergic pathways, indicating potential use in treating mood disorders such as depression and anxiety. Its euphoric and stimulant effects resemble those produced by amphetamines, which may be beneficial in specific clinical contexts .

- Antioxidant Properties : Preliminary studies indicate that beta-carbolines may possess antioxidant properties, which could be leveraged in neuroprotective strategies against oxidative stress-related neurodegenerative diseases.

Study on Antidepressant Effects

A recent study investigated the antidepressant-like effects of the compound in animal models. The results indicated that administration of the compound significantly reduced depressive-like behaviors in rodents subjected to chronic stress paradigms. This effect was associated with increased levels of serotonin and dopamine in key brain regions .

Neuroprotective Effects Against Oxidative Stress

Another study focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings demonstrated that treatment with the compound reduced markers of oxidative stress and improved cell viability in neuronal cultures exposed to harmful agents.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected β-Carboline Derivatives

Key Observations:

Position 1 Substituents : The 4-methoxyphenyl group is prevalent in cytotoxic derivatives, suggesting its role in enhancing interactions with cellular targets. Derivatives with electron-withdrawing groups (e.g., 3-nitrophenyl ) or halogens (e.g., 4-chlorophenyl ) at position 1 exhibit varied activity, though specific IC50 data are lacking.

Position 3 Modifications : Substituents at position 3 significantly influence cytotoxicity. For example, oxazole and thio-oxadiazole groups at this position enhance activity compared to simpler substituents, as seen in compounds with IC50 values below 2 μM . The target compound lacks a position 3 substituent, which may reduce its potency relative to these analogs.

Position 6 Substituents : The target’s methyl group at position 6 contrasts with methoxy or unsubstituted derivatives. Methoxy groups (e.g., in ) may improve solubility or hydrogen-bonding capacity, while methyl groups could enhance lipophilicity .

Table 2: Cytotoxic Activity of 4-Methoxyphenyl-Substituted β-Carbolines

| Compound Name | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-3-(2-methylthio-oxadiazole) | Ovarian (OVCAR-03) | 2.13 | |

| Oxazole 10 | Prostate (PC-3) | <2 | |

| Oxazole 11 | Ovarian (OVCAR-03) | <2 |

Notably, the 4-methoxyphenyl moiety is a common feature in active derivatives, underscoring its pharmacophoric importance.

Physicochemical Properties

- Solubility : Derivatives like 1-(2-methoxyphenyl)-... show solubility in DMSO and chloroform , whereas salt forms (e.g., hydrochlorides ) improve aqueous solubility for in vitro assays.

Biological Activity

1-(4-Methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline (referred to as compound 1) is a member of the beta-carboline family, characterized by its complex bicyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

Structural Characteristics

The structural formula of compound 1 is represented as follows:

- Molecular Formula : C19H20N2O

- Molecular Weight : 292.37 g/mol

- CAS Number : 404929-68-6

The unique arrangement of the methoxy group at the para position of the phenyl ring and the methyl group at the 6-position contributes to its distinctive chemical properties and biological activity.

Neuropharmacological Effects

Compound 1 has shown significant interactions with various neurotransmitter receptors:

- Serotonin Receptors : It exhibits potential serotonergic activity, interacting with multiple serotonin receptor subtypes (5-HT1A, 5-HT2A, etc.) and demonstrating partial agonism and antagonistic properties at these sites .

- Dopamine Receptors : The compound also interacts with dopamine receptors, suggesting possible applications in treating mood disorders and other neurological conditions due to its stimulant effects similar to amphetamines.

Antiparasitic Activity

Research indicates that beta-carboline derivatives exhibit trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Compound 1 has been noted for its low cytotoxicity towards mammalian cells while maintaining effective activity against various forms of the parasite:

| Form of T. cruzi | IC50 (µM) | EC50 (µM) |

|---|---|---|

| Epimastigote | 14.9 | - |

| Trypomastigote | - | 45 |

| Amastigote | - | 33 |

The selective index for compound 1 indicates a higher safety profile for mammalian cells compared to its antiparasitic effects, making it a promising candidate for further development .

Antioxidant Activity

Compound 1 has also been evaluated for its antioxidant properties. Studies have shown that it possesses significant antioxidant capacity comparable to known antioxidants like trolox. This activity is attributed to its ability to scavenge free radicals, which may contribute to neuroprotective effects .

Case Studies and Research Findings

Several studies have explored the biological activities of compound 1 and related beta-carboline derivatives:

- Neurogenic Potential : Research demonstrated that compounds similar to compound 1 could stimulate neurogenesis and neuronal maturation in vitro, indicating potential applications in neurodegenerative diseases .

- Fungicidal Activity : A series of beta-carboline derivatives were synthesized and evaluated for their fungicidal activities against various phytopathogenic fungi. Compound 1 showed promising results against several strains, highlighting its versatility beyond neuropharmacology .

- Inhibition of Monoamine Oxidase : Compound 1 exhibited significant inhibition of monoamine oxidase A (MAO-A), an enzyme linked to mood regulation. The IC50 value for MAO-A was reported as 1.3 µM, indicating strong inhibitory activity compared to other tested compounds .

Q & A

Q. What are the primary synthetic routes for 1-(4-methoxyphenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline, and how can reaction conditions be optimized?

The synthesis typically involves Pictet-Spengler condensation of tryptamine derivatives with aldehydes. For example:

- Method A : React 5-methoxytryptamine with 4-methoxybenzaldehyde in dichloromethane under acidic conditions (e.g., trifluoroacetic acid) at 0°C for 4 days, followed by neutralization and purification via silica gel chromatography .

- Method B : Use a modified Bischler–Napieralski reaction with oxidative amidation steps to enhance regioselectivity .

Q. Optimization Strategies :

- Adjust pH and temperature to control reaction kinetics.

- Use high-purity solvents to minimize side reactions.

- Monitor progress via TLC and employ column chromatography for isomer separation (e.g., cis/trans isomers) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Starting Materials | Reaction Time | Yield (%) | Key Reference |

|---|---|---|---|---|

| A | 5-Methoxytryptamine, 4-methoxybenzaldehyde | 4 days | ~60 | |

| B | Tryptophan methyl ester, 4-methoxybenzaldehyde | 3 days | ~55 |

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Key Techniques :

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C–N bond: 1.45 Å) and confirms stereochemistry .

- NMR Spectroscopy :

- ¹H NMR : Methyl groups at C6 (~δ 2.1 ppm) and methoxyphenyl substituents (~δ 3.8 ppm).

- ¹³C NMR : Carboline core carbons appear between δ 110–150 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 294.3 (M⁺) confirms molecular weight .

Q. Validation Best Practices :

- Cross-validate crystallographic data with SHELX software for refinement accuracy .

- Use deuterated solvents (e.g., CDCl₃) to avoid signal interference in NMR .

Advanced Research Questions

Q. What structural features influence the compound’s neuroprotective and anticancer activities?

- Core Modifications :

- Mechanistic Insights :

Q. Table 2: Structure-Activity Relationships (SAR)

| Substituent | Position | Biological Impact | Reference |

|---|---|---|---|

| Methoxy | C4 (phenyl) | ↑ MAO-B inhibition | |

| Methyl | C6 (carboline) | ↑ Neuroprotective efficacy |

Q. How are crystallographic data discrepancies resolved for beta-carboline derivatives?

- Common Issues :

- Validation Tools :

Q. How do contradictory data on beta-carboline toxicity arise, and how can they be addressed experimentally?

- Sources of Contradiction :

- Resolution Strategies :

Q. What computational methods support the design of novel beta-carboline analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.